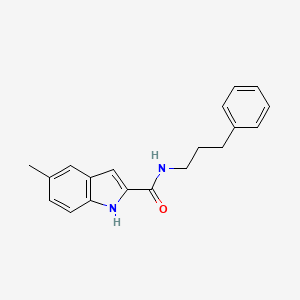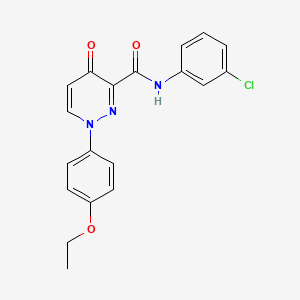
5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide typically involves the reaction of 5-methylindole-2-carboxylic acid with 3-phenylpropylamine. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux in a suitable solvent such as ethanol or methanol. After the reaction is complete, the product is purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like halides or alkoxides.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating various medical conditions, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as anti-inflammatory, analgesic, or anticancer activities. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide can be compared to other indole derivatives, such as:
5-methyl-N-(3-phenylpropyl)-2-thiophenecarboxamide: Similar in structure but contains a thiophene ring instead of an indole ring.
5-methyl-N-(3-phenylpropyl)-3-isoxazolecarboxamide: Contains an isoxazole ring, which may confer different biological activities.
1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide: A triazole derivative with potential medicinal applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of other similar compounds.
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O/c1-14-9-10-17-16(12-14)13-18(21-17)19(22)20-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,21H,5,8,11H2,1H3,(H,20,22) |
InChI Key |
PCTGSKPQDXOESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11381808.png)
![N-(2-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11381816.png)
![4,6-dimethyl-N-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B11381822.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B11381827.png)
![N-(2-Phenylethyl)-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11381835.png)

![1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11381856.png)
![2-(2,3-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11381862.png)
![N-(4-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11381864.png)
![6-(4-chlorophenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381879.png)
![5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381883.png)
![3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381886.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11381892.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11381893.png)
